molecular formula C11H11N3O2S2 B11992779 N-[(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-[(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B11992779
M. Wt: 281.4 g/mol
InChI Key: FHEPFOQYBYBIKZ-CMDGGOBGSA-N
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Description

N-[(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features a thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves the condensation of 1-methylpyridin-2(1H)-one with a thiazolidinone derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

N-[(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of a thiazolidinone ring with a pyridine derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C11H11N3O2S2

Molecular Weight

281.4 g/mol

IUPAC Name

N-[(5E)-5-(1-methylpyridin-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C11H11N3O2S2/c1-7(15)12-14-10(16)9(18-11(14)17)8-5-3-4-6-13(8)2/h3-6H,1-2H3,(H,12,15)/b9-8+

InChI Key

FHEPFOQYBYBIKZ-CMDGGOBGSA-N

Isomeric SMILES

CC(=O)NN1C(=O)/C(=C\2/C=CC=CN2C)/SC1=S

Canonical SMILES

CC(=O)NN1C(=O)C(=C2C=CC=CN2C)SC1=S

Origin of Product

United States

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